2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione
Overview
Description
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a bromomethyl-pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione typically involves multi-step reactions. One common method starts with the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The bromomethyl-pyridine moiety is then introduced through a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, a solventless synthesis method has been developed, which involves heating the reactants to facilitate the reaction . This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the isoindoline-1,3-dione core.
Condensation Reactions: The isoindoline-1,3-dione moiety can participate in condensation reactions with various amines and aldehydes.
Common Reagents and Conditions
Bromination: Reagents such as bromine or N-bromosuccinimide (NBS) are commonly used for the bromination step.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a ligand for dopamine receptors, suggesting its use in developing antipsychotic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it suitable for use in the development of photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s binding to this receptor involves interactions with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione core but lacks the pyridine substituent.
N-(Bromomethyl)phthalimide: Similar in structure but with a phthalimide core instead of isoindoline-1,3-dione.
Uniqueness
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is unique due to the presence of both the bromomethyl-pyridine and isoindoline-1,3-dione moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-11-12(6-3-7-16-11)17-13(18)9-4-1-2-5-10(9)14(17)19/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNWZEBZKQKQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(N=CC=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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